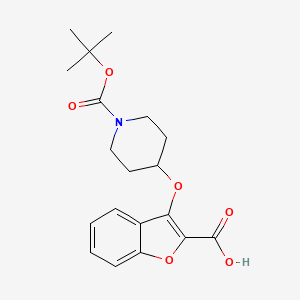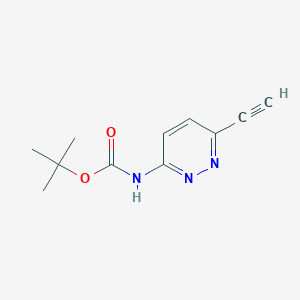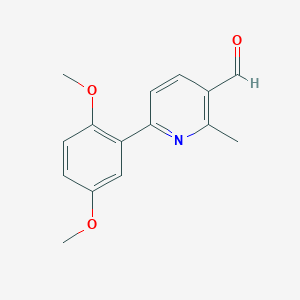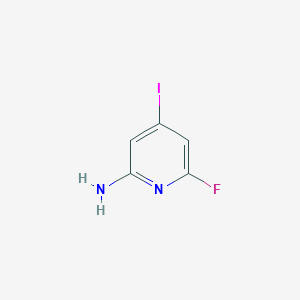
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid is a complex organic compound with a molecular formula of C19H23NO6. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. It features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group.
Preparation Methods
The synthesis of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable electrophile.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzofuran core.
Protection with Boc Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with aromatic residues in the active site of enzymes, while the piperidine moiety may form hydrogen bonds or electrostatic interactions with other residues. The Boc group provides steric protection, ensuring the compound remains stable under physiological conditions.
Comparison with Similar Compounds
Similar compounds to 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid include:
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound has a benzoic acid core instead of a benzofuran core, making it less rigid and potentially less selective in its interactions.
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound features a pyrazole ring, which may alter its binding properties and reactivity compared to the benzofuran derivative.
The uniqueness of this compound lies in its combination of a benzofuran core with a piperidine moiety, providing a balance of rigidity and flexibility that can be advantageous in various applications.
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C19H23NO6/c1-19(2,3)26-18(23)20-10-8-12(9-11-20)24-15-13-6-4-5-7-14(13)25-16(15)17(21)22/h4-7,12H,8-11H2,1-3H3,(H,21,22) |
InChI Key |
MHAJHPNXCSKERG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(OC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)




![6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11781731.png)


![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)

![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B11781763.png)
![3,6-Dichloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B11781769.png)

